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Compound of Interest

Compound Name: 1-Benzyl-4-iodoimidazole

Cat. No.: B1280973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl-4-iodoimidazole is a versatile heterocyclic compound that stands at the

intersection of synthetic accessibility and vast, largely unexplored, therapeutic potential. The

inherent reactivity of its carbon-iodine bond, combined with the privileged imidazole scaffold,

makes it an exceptionally valuable building block for modern drug discovery and materials

science. This technical guide provides a comprehensive overview of its properties, synthesis,

and reactivity, while delineating key potential research areas. Detailed experimental protocols

and process visualizations are included to serve as a practical resource for initiating novel

research projects targeting kinase inhibition, metabolic diseases, and infectious agents.

Physicochemical and Structural Data
1-Benzyl-4-iodoimidazole is a stable, solid compound under standard conditions.[1] Its key

physicochemical properties are summarized below, providing essential data for experimental

design and computational modeling.[2][3]
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Property Value Source(s)

CAS Number 536760-32-4 [2][3]

Molecular Formula C₁₀H₉IN₂ [2][3]

Molecular Weight 284.10 g/mol [2][3]

Melting Point 99-100 °C [2][3]

Boiling Point 388.4 ± 17.0 °C (Predicted) [2]

Density 1.67 ± 0.1 g/cm³ (Predicted) [2]

LogP 2.536 [2]

Appearance White Powder/Solid [3]

Storage
Room temperature, dry

conditions
[1][4]

Synthesis and Core Reactivity
The synthesis of 1-benzyl-4-iodoimidazole can be approached through a strategic sequence

of benzylation and iodination. While a direct, published protocol is not readily available, a

logical pathway involves the initial N-benzylation of 4-iodoimidazole. This precursor is a

commercially available or readily synthesized compound.[5][6]

Proposed Synthetic Workflow
The proposed synthesis involves the N-alkylation of 4-iodoimidazole using benzyl chloride or

benzyl bromide under basic conditions. This is a standard SN2 reaction where the imidazole

nitrogen acts as the nucleophile.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://www.benchchem.com/fr/product/b1280973
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://www.benchchem.com/fr/product/b1280973
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://www.benchchem.com/fr/product/b1280973
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://www.benchchem.com/fr/product/b1280973
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://wap.guidechem.com/dictionary/en/536760-32-4.html
https://www.benchchem.com/fr/product/b1280973
https://www.capotchem.com/doc/viewmsds_536760-32-4.html
https://www.myskinrecipes.com/shop/en/imidazole-derivatives/173051-1-benzyl-4-iodoimidazole.html
https://www.benchchem.com/product/b1280973?utm_src=pdf-body
https://www.benchchem.com/pdf/4_iodo_1H_imidazole_literature_review_and_background.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Iodo_1H_imidazole_Commercial_Availability_Synthesis_and_Biological_Significance.pdf
https://www.benchchem.com/pdf/synthesis_of_1_Benzylimidazole_from_imidazole_and_benzyl_chloride.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction

Work-up & Purification

Final Product

4-Iodoimidazole

N-Alkylation (SN2)

Benzyl Chloride Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF)

Quench Reaction

Reaction Mixture

Solvent Extraction

Column Chromatography

Crude Product

1-Benzyl-4-iodoimidazole

Purified Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-benzyl-4-iodoimidazole.
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Experimental Protocol: Synthesis of 1-Benzyl-4-
iodoimidazole
This protocol is adapted from established procedures for the N-alkylation of imidazoles.[7]

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting

suspension to 0°C in an ice bath.

Imidazole Addition: Slowly add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous

THF to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during

which hydrogen gas will evolve.

Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of

water at 0°C.

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate

solution and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by column chromatography on silica gel using a

hexane/ethyl acetate gradient to obtain pure 1-benzyl-4-iodoimidazole.

Core Reactivity: A Gateway to Molecular Diversity
The most significant feature of 1-benzyl-4-iodoimidazole is the C-I bond, which serves as a

highly reactive handle for transition metal-catalyzed cross-coupling reactions.[3][8] This allows
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for the straightforward introduction of a vast array of chemical moieties at the 4-position,

making it an ideal scaffold for building libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions
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Caption: Cross-coupling reactions enable diverse functionalization.

Potential Research Area: Medicinal Chemistry &
Drug Development
The imidazole moiety is a well-established "privileged structure" in medicinal chemistry,

appearing in numerous approved drugs.[6][9] 1-Benzyl-4-iodoimidazole is an ideal starting

point for creating novel therapeutics.

Development of Kinase Inhibitors
Rationale: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding

site of the enzyme. The 1-benzyl-imidazole core can be elaborated through cross-coupling

reactions to introduce functionalities that target specific kinases involved in cancer and

inflammatory diseases.[4]
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Research Proposal:

Library Synthesis: Utilize high-throughput Suzuki and Sonogashira coupling reactions on 1-
benzyl-4-iodoimidazole with a diverse set of boronic acids and terminal alkynes.

Screening: Screen the resulting library against a panel of cancer-relevant kinases (e.g.,

EGFR, VEGFR, Abl).

SAR Studies: Conduct structure-activity relationship (SAR) studies to optimize hit

compounds for potency and selectivity.

Novel Antimicrobial Agents
Rationale: Imidazole-containing compounds, such as the azole antifungals, are cornerstones of

antimicrobial therapy.[6][10] Furthermore, related fluorinated benzyl-benzimidazole derivatives

have demonstrated significant antibacterial and antifungal activity.[11] The lipophilicity and

electronic properties of the 1-benzyl-4-iodoimidazole scaffold make it a promising candidate

for developing new antimicrobial drugs.

Research Proposal:

Screening: Evaluate 1-benzyl-4-iodoimidazole and a small, focused library of its derivatives

for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia

coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

Mechanism of Action: Investigate the mechanism of action for any active compounds, such

as cell membrane disruption or enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Preparation: Prepare a stock solution of the test compound (e.g., 1-benzyl-4-
iodoimidazole) in dimethyl sulfoxide (DMSO).

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for

fungi).
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Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive

(microbe, no drug) and negative (media only) controls.

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 35°C for

fungi) for 18-24 hours.

Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly

inhibits microbial growth.

TGR5 Agonists for Metabolic Diseases
Rationale: Takeda G-protein-coupled receptor 5 (TGR5) is an emerging therapeutic target for

type 2 diabetes and other metabolic syndromes.[12] Activation of TGR5 in intestinal L-cells

stimulates the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion.

A recent study demonstrated that 1-benzyl-1H-imidazole-5-carboxamide derivatives are potent

TGR5 agonists.[12] This provides a strong rationale for exploring the 1-benzyl-4-substituted-

imidazole scaffold for the same target.

Research Proposal:

Design and Synthesis: Synthesize a library of 1-benzyl-4-aryl/heteroaryl-imidazoles via

Suzuki coupling.

In Vitro Evaluation: Assess the ability of the synthesized compounds to activate TGR5 using

a cell-based reporter assay (e.g., cAMP accumulation in HEK293 cells expressing TGR5).

In Vivo Studies: Test the most potent compounds in animal models of diabetes to evaluate

their glucose-lowering effects and ability to stimulate GLP-1 secretion.[12]

TGR5 Signaling Pathway:
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Caption: Proposed TGR5 agonism leading to GLP-1 secretion.
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Conclusion
1-Benzyl-4-iodoimidazole represents a significantly underdeveloped synthetic intermediate.

Its value lies not in its own inherent biological activity, which remains largely uninvestigated, but

in its capacity as a versatile scaffold for generating molecular complexity. The research areas

outlined in this guide—spanning kinase inhibition, antimicrobial discovery, and metabolic

disease modulation—are supported by strong precedents from structurally related compounds.

By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling,

researchers can rapidly access novel chemical space and explore new therapeutic frontiers.

The provided protocols and conceptual frameworks offer a solid foundation for initiating

research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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